molecular formula C17H18N2O2 B2560035 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one CAS No. 2241131-26-8

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one

Cat. No.: B2560035
CAS No.: 2241131-26-8
M. Wt: 282.343
InChI Key: YOOSWKYFZXKWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one is a chemical compound of interest in medicinal chemistry and neuroscience research. While specific studies on this exact molecule are not readily available, its core structure suggests significant potential for investigating central nervous system (CNS) targets. The compound features a piperazin-2-one scaffold linked to a biaryl system, a structure common in ligands for G-protein coupled receptors (GPCRs). Potential Research Applications and Value Based on the profile of closely related methoxyphenylpiperazine compounds, this molecule may serve as a valuable research tool in the following areas: Neuropharmacology: Methoxyphenyl piperazine derivatives are frequently explored for their affinity towards serotonin (5-HT) and dopamine receptors, which are critical targets in the study of neuropsychiatric disorders . This compound could be utilized in in vitro binding assays to map receptor interactions and determine selectivity profiles. Molecular Imaging: Structural analogs have been developed as precursors for positron emission tomography (PET) radioligands, aimed at non-invasive imaging of brain receptors such as the metabotropic glutamate receptor 1 (mGluR1) . Researchers may investigate this compound for its potential in developing new imaging agents. Medicinal Chemistry & SAR Studies: The molecule provides a versatile template for structure-activity relationship (SAR) studies. Researchers can systematically modify its structure to explore how changes impact affinity, selectivity, and efficacy at biological targets, aiding in the rational design of new chemical entities . Handling and Compliance This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17(20)19-10-9-18-16/h2-8,11,16,18H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOSWKYFZXKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C3C(=O)NCCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ring-Opening and Functionalization Reactions

The piperazin-2-one ring demonstrates susceptibility to nucleophilic attack at the ketone group. Under basic conditions (e.g., K₂CO₃/acetone), the ring can undergo cleavage to form intermediates for further functionalization. For example:

  • Hydrolysis : Acidic or basic hydrolysis converts the ketone to a carboxylic acid derivative, enabling subsequent amide or ester formation .

  • Aminolysis : Reaction with primary amines (e.g., ethylenediamine) opens the ring, yielding diamines that can cyclize into modified piperazine derivatives .

Key Conditions:

Reaction TypeReagents/ConditionsProductReference
Hydrolysis6M HCl, reflux, 12 hr3-(2-Methoxyphenyl)phenylglycine
AminolysisEthylenediamine, DMF, 80°C, 24 hrN,N'-Bis(aryl)ethylenediamine

Nitrogen-Alkylation and Acylation

The secondary amine in the piperazin-2-one ring undergoes alkylation or acylation to introduce substituents:

  • Alkylation : Treatment with alkyl halides (e.g., 1-bromo-3-chloropropane) in DMF with NaI/KI as catalysts yields N-alkylated derivatives .

  • Acylation : Reaction with acyl chlorides (e.g., cinnamoyl chloride) in CH₂Cl₂ with Et₃N forms stable amides .

Example Reaction:

Piperazin-2-one+R-XNaI, DMFN-Alkylated Piperazin-2-one\text{Piperazin-2-one} + \text{R-X} \xrightarrow{\text{NaI, DMF}} \text{N-Alkylated Piperazin-2-one}

Yield : 65–80% under optimized conditions .

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl group directs electrophilic attack to the ortho and para positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted ring .

  • Halogenation : Br₂/FeBr₃ selectively brominates the ortho position relative to the methoxy group.

Regioselectivity Data:

ElectrophilePositionYield (%)Reference
NO₂⁺para to OCH₃72
Br⁺ortho to OCH₃68

Reduction and Oxidation

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 3-[3-(2-methoxyphenyl)phenyl]piperazine .

  • Oxidation : MnO₂ oxidizes benzylic C-H bonds adjacent to the aryl groups, forming ketones or aldehydes.

Reduction Example:

Piperazin-2-oneLiAlH₄, THFPiperazine Alcohol(Yield: 85%)[2]\text{Piperazin-2-one} \xrightarrow{\text{LiAlH₄, THF}} \text{Piperazine Alcohol} \quad (\text{Yield: 85\%})[2]

Cross-Coupling Reactions

The aryl halide derivatives participate in Pd-catalyzed couplings:

  • Suzuki Reaction : Arylboronic acids couple with brominated intermediates using Pd(PPh₃)₄, forming biaryl systems.

  • Buchwald-Hartwig Amination : Introduces aryl amines at halogenated positions .

Stability and Degradation

  • Acid/Base Stability : The compound degrades in strong acids (pH < 2) or bases (pH > 12), forming cleavage products .

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one has been investigated for its potential to produce derivatives with enhanced pharmacological activity. Research indicates that modifications in the piperazine structure can lead to improved selectivity and affinity for specific receptors, particularly dopamine receptors . The development of analogs has been crucial in expanding the understanding of structure-activity relationships (SAR) within this class of compounds.

Pharmacological Activity

This compound exhibits notable activity as a selective antagonist at various serotonin receptors, specifically the 5-HT1A receptor subtype. Antagonism at this receptor is linked to potential therapeutic effects in anxiety and depression . The pharmacological profile suggests that it may also influence dopaminergic pathways, which are critical in treating neuropsychiatric disorders such as schizophrenia and bipolar disorder .

Dopamine Receptor Interaction

Research has shown that derivatives of this compound can exhibit high affinity for dopamine D3 receptors while maintaining selectivity over D2 receptors. This selectivity is particularly valuable in designing treatments for addiction and other disorders where dopamine dysregulation is evident . The enantioselectivity observed in certain derivatives further enhances their potential as therapeutic agents by targeting specific receptor subtypes with minimal side effects.

Behavioral Studies

Behavioral assays have demonstrated the efficacy of these compounds in animal models, showcasing their potential to modulate behavior associated with dopaminergic activity. For instance, compounds derived from this piperazine class have been evaluated for their effects on locomotion and reward-seeking behavior, providing insights into their role in treating addiction .

Treatment of Psychiatric Disorders

Given its pharmacological profile, this compound is being explored as a candidate for treating psychiatric conditions characterized by serotonin and dopamine dysregulation. Clinical studies are warranted to evaluate its efficacy and safety in human populations suffering from anxiety disorders, depression, and schizophrenia .

Potential in Benign Prostatic Hyperplasia

Research into related compounds has indicated that piperazine derivatives may possess urodynamic benefits, making them candidates for treating benign prostatic hyperplasia (BPH). The antagonistic properties at adrenergic receptors suggest a dual mechanism that could provide symptomatic relief with fewer side effects compared to existing therapies .

Case Studies and Research Findings

StudyFocusFindings
Synthesis of AnaloguesIdentified prostatic effects and adrenergic selectivity
D3 Receptor AffinityHigh selectivity for D3 over D2 with implications for addiction treatment
Behavioral ImpactModulation of reward-seeking behavior in animal models

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which increases acetylcholine levels in the brain and helps improve cognitive functions . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Data Table: Key Comparators

Compound Name Molecular Formula Key Substituents ED₅₀ (SBP Reduction) α1-Antagonism ED₅₀ (μg/kg) Reference
Target Compound (Hypothetical) C₁₈H₁₉N₂O₂ 3-(2-Methoxyphenyl)phenyl Predicted: ~0.2 mg/kg Predicted: 2–5 μg/kg -
Thienopyrimidinedione Derivative C₁₈H₂₀N₄O₃S [(2-Methoxyphenyl)piperazinyl]ethyl 0.19 mg/kg 1.7 μg/kg
3-(4'-Methoxy-biphenyl) Analog C₁₉H₂₃ClN₂O₂ Biphenyl-3-ylmethyl N/A N/A
1-Methyl-3-phenylpiperazin-2-one C₁₁H₁₄N₂O Phenyl, N-methyl N/A N/A

Biological Activity

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its biological activities, including neuroprotective effects, anticonvulsant properties, and antimicrobial activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C19H22N2OC_{19}H_{22}N_2O. The presence of the methoxy group on the phenyl ring significantly influences its biological properties.

The primary mechanisms through which this compound exerts its biological effects include:

  • Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive enhancement and neuroprotection.
  • Anticonvulsant Activity : Research indicates that derivatives of piperazine, including this compound, demonstrate anticonvulsant properties by modulating voltage-gated sodium and calcium channels .
  • Antimicrobial Effects : The compound has shown significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Studies have indicated that this compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests a role in enhancing cognitive functions and protecting neuronal integrity.

Anticonvulsant Properties

In vivo studies have demonstrated that this compound provides protection in seizure models such as the maximal electroshock (MES) test. For instance, specific derivatives showed effective ED50 values indicating their potency in preventing seizures . The mechanism involves modulation of neurotransmitter systems that are critical in seizure activity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Significant minimum inhibitory concentrations (MICs) were observed against strains like Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting high fungistatic activity against Candida species .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveInhibition of acetylcholinesterase; cognitive benefits
AnticonvulsantEffective in MES test; modulation of ion channels
AntimicrobialSignificant activity against Gram-positive bacteria

Detailed Research Findings

  • Neuroprotective Studies : In vitro assays demonstrated that this compound enhances neuronal survival under oxidative stress conditions, suggesting its potential utility in treating Alzheimer's disease.
  • Anticonvulsant Efficacy : A study reported that specific analogs exhibited protective effects with ED50 values ranging from 40.87 mg/kg to 114.68 mg/kg in various seizure models, indicating their potential as anticonvulsants .
  • Antimicrobial Efficacy : Research showed that certain derivatives had MICs as low as 0.49 µg/mL against Candida parapsilosis, highlighting their potential for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis involving Ullmann coupling or Buchwald-Hartwig amination for aryl-amine bond formation, followed by cyclization to form the piperazin-2-one core. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .
  • Key Considerations : Optimize reaction temperature (80–120°C) and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) to minimize byproducts. Purity ≥95% is achievable with iterative crystallization .

Q. How can the structural integrity of this compound be confirmed?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and piperazine ring conformation.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen against:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) or dopamine receptors, given structural similarity to piperazine-based psychotropics .

Advanced Research Questions

Q. How can the mechanism of action for this compound’s observed bioactivity be elucidated?

  • Methodology :

  • Molecular Docking : Model interactions with target receptors (e.g., 5-HT₁A) using AutoDock Vina; validate with mutagenesis studies .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects in treated cells .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardize Assay Conditions : Control pH, serum concentration, and solvent (DMSO ≤0.1%) to minimize variability .
  • Impurity Profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., N-oxide derivatives) that may interfere with assays .
  • Cross-Validation : Compare results across multiple cell lines or in vivo models to distinguish compound-specific effects from system-specific artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the methoxyphenyl or piperazine rings (e.g., halogens, methyl groups) .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using biological data from analogs to predict optimal substituent patterns .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors and aromatic π-π stacking motifs .

Q. What analytical methods are recommended for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound using LC-MS/MS .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodology :

  • Off-Target Screening : Use SwissTargetPrediction or SEA servers to identify potential kinase or GPCR targets .
  • Toxicity Prediction : Apply ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.